

A Technical Guide to 5-Hydroxy-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Hydroxy-2-iodobenzoic acid*

Cat. No.: *B1302134*

[Get Quote](#)

CAS Number: 57772-57-3

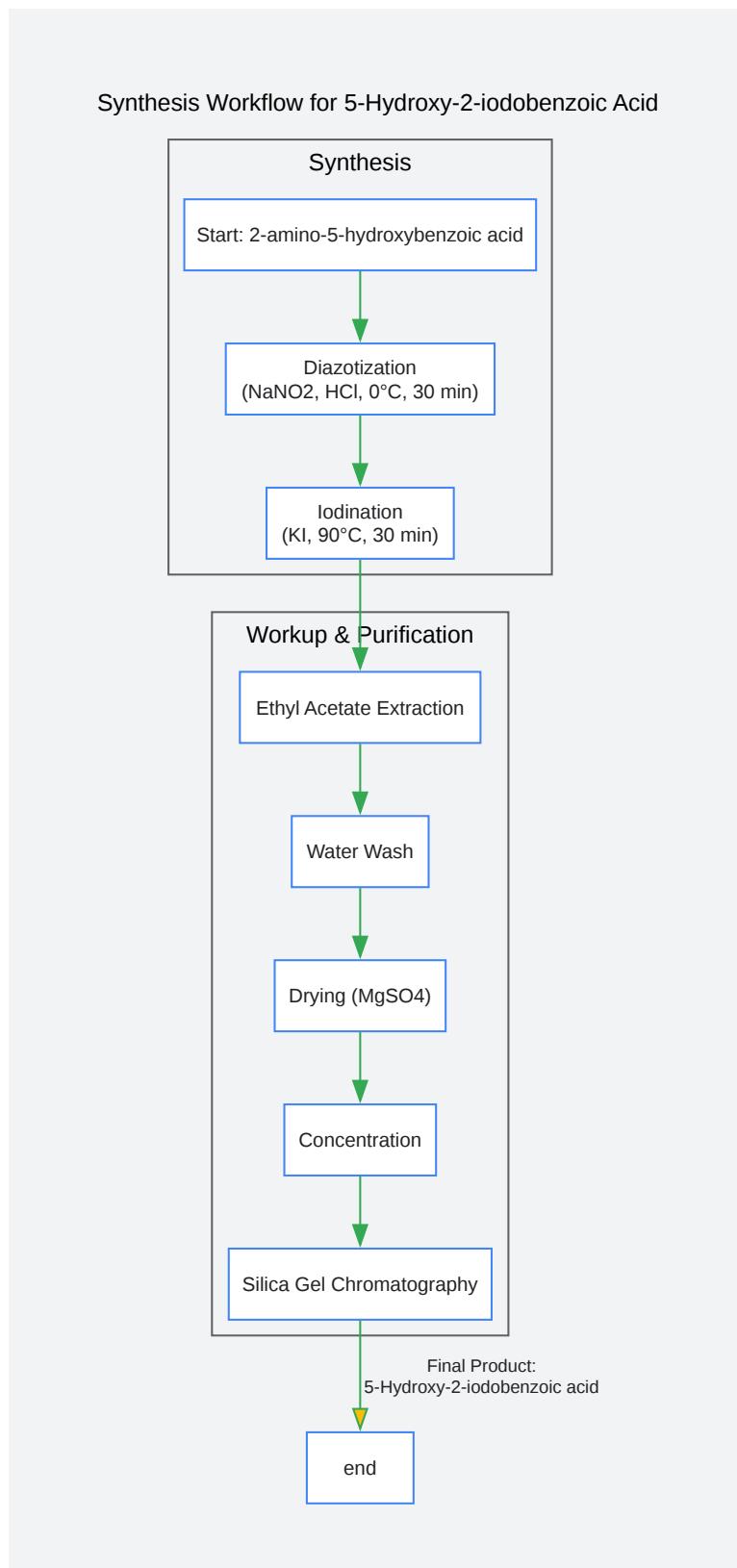
This technical guide provides a comprehensive overview of **5-Hydroxy-2-iodobenzoic acid**, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its utility as a chemical intermediate.

Chemical and Physical Properties

5-Hydroxy-2-iodobenzoic acid is a solid organic compound with the chemical formula $C_7H_5IO_3$.^{[1][2]} Its structure consists of a benzoic acid core substituted with a hydroxyl group at the fifth position and an iodine atom at the second position. The presence of these functional groups, particularly the iodine atom, makes it a versatile building block in organic synthesis.

A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
CAS Number	57772-57-3	[1] [3]
Molecular Formula	C ₇ H ₅ IO ₃	[1] [2]
Molecular Weight	264.02 g/mol	[1]
Melting Point	180 °C	[1]
Appearance	Brown solid	[1]


Synthesis and Purification

A common and effective method for the synthesis of **5-Hydroxy-2-iodobenzoic acid** involves a diazotization-iodination sequence starting from 2-amino-5-hydroxybenzoic acid.[\[1\]](#) This multi-step process is a well-established route for introducing iodine into an aromatic ring.

Experimental Protocol: Synthesis from 2-amino-5-hydroxybenzoic acid.[\[1\]](#)

- **Diazotization:** 2-amino-5-hydroxybenzoic acid (1.33 mmol) is dissolved in 20 mL of water. To this solution, 10 mL of concentrated hydrochloric acid is added, followed by the slow addition of sodium nitrite (45.6 mmol). The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the diazonium salt.
- **Iodination:** A solution of potassium iodide (19.5 mmol) in 5 mL of water is then added to the reaction mixture. The resulting mixture is heated to 90 °C and stirred for 30 minutes to allow for the iodination reaction to proceed.
- **Workup and Purification:** Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is subsequently washed with water and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude **5-Hydroxy-2-iodobenzoic acid** is then purified by silica gel column chromatography to afford a brown solid with an 88% yield.

The following diagram illustrates the workflow for the synthesis and purification of **5-Hydroxy-2-iodobenzoic acid**.

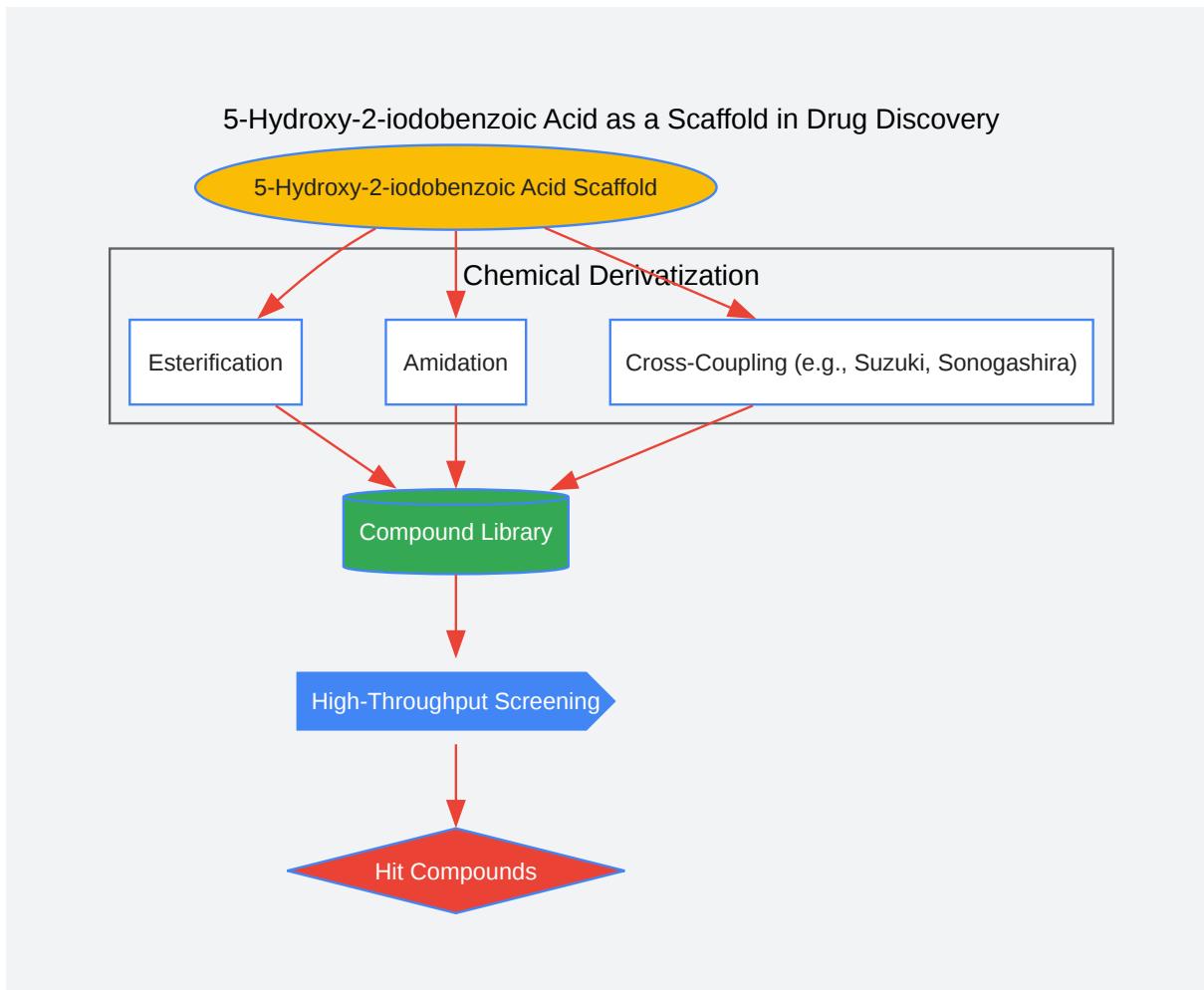
[Click to download full resolution via product page](#)

Caption: A flowchart detailing the synthesis and purification process of **5-Hydroxy-2-iodobenzoic acid**.

Analytical Characterization

The identity and purity of synthesized **5-Hydroxy-2-iodobenzoic acid** can be confirmed using various spectroscopic techniques. The data obtained from these analyses are crucial for verifying the structure of the compound.

Spectroscopic Data	Observed Values[1]
IR (KBr, ν_{max} , cm^{-1})	3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782
^1H NMR (500 MHz, DMSO- d_6 , δ , ppm)	6.69 (1H, d, $J = 8.5$ Hz), 7.13 (1H, s), 7.71 (1H, d, $J = 8.5$ Hz), 9.9 (1H, s)
^{13}C NMR (DMSO- d_6 , δ , ppm)	80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3
HRMS (APCI)	$[\text{M}+\text{H}]^+$ calculated for $\text{C}_7\text{H}_5\text{O}_3\text{I}$: 264.9361, measured: 264.9377


Applications in Drug Discovery and Development

While specific biological activities for **5-Hydroxy-2-iodobenzoic acid** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The following sections discuss its potential applications based on the known utility of related compounds.

As a Scaffold in Medicinal Chemistry

The **5-Hydroxy-2-iodobenzoic acid** structure possesses key features that make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the exploration of a wide chemical space.[4] The iodine atom can participate in various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.

The diagram below illustrates the potential of **5-Hydroxy-2-iodobenzoic acid** as a versatile scaffold in a drug discovery workflow.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow illustrating the use of **5-Hydroxy-2-iodobenzoic acid** as a scaffold for generating compound libraries for drug discovery.

Potential as an Intermediate for Imaging Agents

Radioiodinated compounds are of significant interest in the development of diagnostic imaging agents. The presence of a stable iodine atom in **5-Hydroxy-2-iodobenzoic acid** makes it a potential precursor for the synthesis of such agents. Its isomer, 2-iodobenzoic acid, has been

utilized in the synthesis of radioiodinated esters and amides for tumor and organ imaging.^[5] A similar approach could be explored for **5-Hydroxy-2-iodobenzoic acid**, where the hydroxyl group could be used to modulate the pharmacokinetic properties of the resulting imaging agents.

Analogs and their Biological Activities

While direct biological data on **5-Hydroxy-2-iodobenzoic acid** is scarce, studies on related hydroxybenzoic acid derivatives have revealed a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.^{[6][7][8]} For instance, derivatives of 2,4-dihydroxybenzoic acid have been investigated for their antimicrobial and antiproliferative activities.^[9] These findings suggest that derivatives of **5-Hydroxy-2-iodobenzoic acid** may also possess interesting biological properties that warrant further investigation.

Safety and Handling

Specific safety data for **5-Hydroxy-2-iodobenzoic acid** is not readily available. However, based on the data for structurally related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Hydroxy-2-iodobenzoic acid, with the CAS number 57772-57-3, is a readily synthesizable and well-characterized chemical compound. While its biological activities have not been extensively explored, its structural features make it a valuable building block for medicinal chemistry and drug discovery. Its potential as a scaffold for creating diverse compound libraries and as an intermediate for imaging agents suggests that it is a compound of interest for further research and development. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-HYDROXY-2-IODOBENZOIC ACID | 57772-57-3 [chemicalbook.com]
- 2. 5-Hydroxy-2-iodobenzoic acid | C7H5IO3 | CID 1238003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 57772-57-3|5-Hydroxy-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5-Hydroxy-2-iodobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302134#5-hydroxy-2-iodobenzoic-acid-cas-number\]](https://www.benchchem.com/product/b1302134#5-hydroxy-2-iodobenzoic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com